molecular formula C63H88BrN7NaO15PS B1236600 Dolo-adamon CAS No. 76404-03-0

Dolo-adamon

Cat. No.: B1236600
CAS No.: 76404-03-0
M. Wt: 1349.3 g/mol
InChI Key: IHLZVFOOQHAIKA-PYDYUIDCSA-L
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Description

Dolo-adamon (Chemical Abstracts Registry Number: Not explicitly provided in available sources) is a compound referenced in trademark registrations under industrial classifications related to chemical products . The name "this compound" may imply a combination of analgesic (e.g., "Dolo-" as seen in Dolobid, a nonsteroidal anti-inflammatory drug) and stabilizing or functional groups ("-adamon"), though this remains speculative without direct structural data .

Properties

CAS No.

76404-03-0

Molecular Formula

C63H88BrN7NaO15PS

Molecular Weight

1349.3 g/mol

IUPAC Name

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;phosphoric acid;bromide

InChI

InChI=1S/C22H34NO.C18H21NO3.C13H17N3O4S.C10H14N2O3.BrH.Na.H3O4P/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;;;1-5(2,3)4/h7-13,18-19,21H,5-6,14-17H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15);1H;;(H3,1,2,3,4)/q+1;;;;;+1;/p-2/b;;;5-3+;;;/t;11-,12+,13-,17-,18-;;;;;/m.0...../s1

InChI Key

IHLZVFOOQHAIKA-PYDYUIDCSA-L

SMILES

CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-]

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C/C=C/C.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O.[Na+].[Br-]

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC=CC.CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].[Br-]

Synonyms

Dolo-Adamon

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison based on standard chemical analysis practices :

Table 1: Hypothetical Comparison of Dolo-adamon and Analogues

Property This compound Compound A (e.g., Ibuprofen) Compound B (e.g., Paracetamol)
Chemical Class Likely organic Arylpropionic acid Para-aminophenol derivative
Primary Use Analgesic (hypothesized) Anti-inflammatory, analgesic Analgesic, antipyretic
Mechanism of Action Unreported COX-1/COX-2 inhibition Central COX inhibition
Bioavailability Not studied ~80% ~85%
Thermal Stability Unreported Stable up to 150°C Decomposes at 168°C
Synthetic Complexity Moderate (hypothesized) Low Low

Key Findings from Methodological Studies:

Analytical Challenges : this compound’s lack of disclosed structural data complicates direct comparisons. Representative sampling and extraction methods (e.g., mass spectrometry, HPLC) are critical for identifying impurities or functional groups .

Functional Analogues: If this compound is an analgesic, its efficacy and safety profile would require benchmarking against established NSAIDs (e.g., Ibuprofen) and non-NSAIDs (e.g., Paracetamol) using in vitro COX inhibition assays and in vivo toxicity studies .

Structural Analogues : If this compound shares a heterocyclic backbone (e.g., indole or pyridine derivatives), comparative studies on reactivity, solubility, and metabolic pathways would be essential. For example, indole derivatives like Indomethacin exhibit distinct pharmacokinetics due to aromatic ring substitutions .

Methodological Considerations for Future Studies

  • Quality Control : Ensure batch-to-batch consistency in synthetic protocols to avoid compositional variability .
  • Data Reproducibility : Adhere to guidelines for reporting experimental parameters (e.g., solvent purity, reaction temperatures) .

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